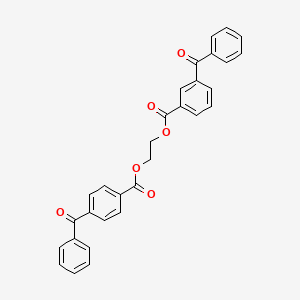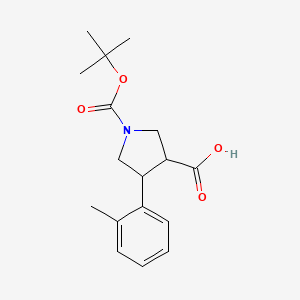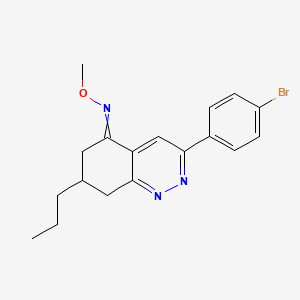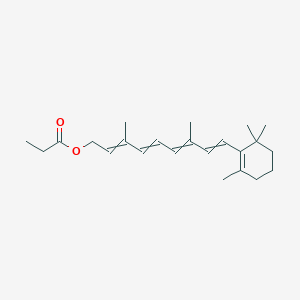
RetinylPropionate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RetinylPropionate-d3: is a derivative of vitamin A, specifically a labeled form of retinyl propionate. It is a hypermitotic agent used in various cosmetic formulations. The compound is characterized by its molecular formula C23H31D3O2 and a molecular weight of 345.53 . This compound is known for its stability and low irritation, making it suitable for anti-wrinkle treatments and other skincare applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: RetinylPropionate-d3 is synthesized by reacting retinol with propanoic acid in the presence of a catalyst. The reaction typically occurs in an organic solvent such as ethanol or chloroform. The process involves the esterification of retinol with propanoic acid, resulting in the formation of retinyl propionate. The labeled form, this compound, is obtained by incorporating deuterium atoms into the molecular structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization or washing steps to ensure high purity. The final product is stabilized with antioxidants like butylated hydroxytoluene to prevent degradation during storage .
Análisis De Reacciones Químicas
Types of Reactions: RetinylPropionate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert retinyl propionate back to retinol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: RetinylPropionate-d3 is used as a reference standard in analytical chemistry for studying the metabolism and degradation of retinoids. It is also employed in the synthesis of other retinoid derivatives .
Biology: In biological research, this compound is used to study the effects of retinoids on cell proliferation and differentiation. It serves as a model compound for investigating the role of retinoids in cellular processes .
Medicine: this compound is utilized in dermatological studies to evaluate its efficacy in treating skin conditions such as acne and photoaging. Its low irritation profile makes it suitable for long-term use in topical formulations .
Industry: In the cosmetic industry, this compound is incorporated into anti-aging products due to its ability to promote collagen synthesis and improve skin texture. It is also used in formulations aimed at reducing fine lines and wrinkles .
Mecanismo De Acción
RetinylPropionate-d3 exerts its effects by binding to retinoic acid receptors in the skin. These receptors are part of the nuclear receptor family and function as ligand-inducible transcription factors. Upon binding, the receptor-ligand complex regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism enhances skin renewal and reduces the appearance of wrinkles .
Comparación Con Compuestos Similares
Retinol: The alcohol form of vitamin A, less stable than retinyl propionate.
Retinaldehyde: An intermediate in the conversion of retinol to retinoic acid, known for its potent anti-aging effects.
Retinoic Acid: The most active form of vitamin A, used in prescription treatments for severe acne and photoaging.
Retinyl Palmitate: A gentler form of retinol, commonly used in over-the-counter skincare products
Uniqueness: RetinylPropionate-d3 is unique due to its labeled form, which allows for precise tracking in metabolic studies. Its stability and low irritation profile make it particularly suitable for cosmetic applications, distinguishing it from other retinoids that may cause more irritation .
Propiedades
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPDSKECHTFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864000 |
Source


|
| Record name | O~15~-Propanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
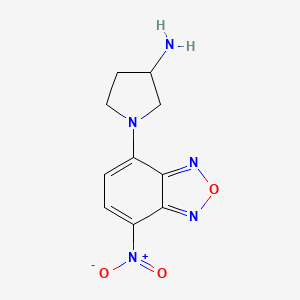
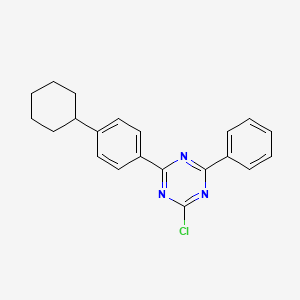

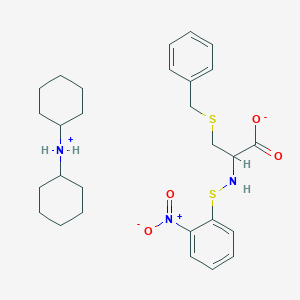
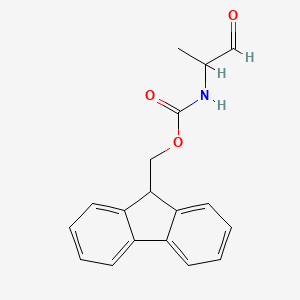
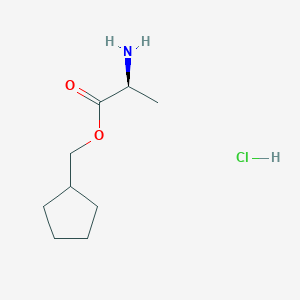
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)
